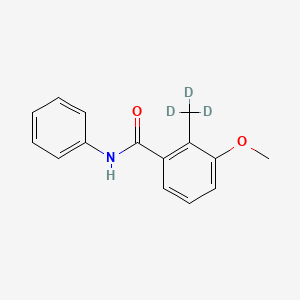

3-Methoxy-2-methyl-d3-N-phenylbenzamide

Übersicht

Beschreibung

- It belongs to the class of benzamides, which are organic compounds containing a benzene ring linked to an amide group.

3-Methoxy-2-methyl-d3-N-phenylbenzamide: is a chemical compound with the molecular formula C15H12D3NO2 and a molecular weight of 244.30 g/mol

Vorbereitungsmethoden

- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in my search results.

- it is likely that chemists can synthesize it through various reactions involving appropriate starting materials.

Analyse Chemischer Reaktionen

- The compound may undergo several types of reactions, including:

Substitution reactions: Involving replacement of functional groups or atoms.

Oxidation reactions: In which electrons are transferred from one molecule to another.

Reduction reactions: Involving the gain of electrons.

- Common reagents and conditions would depend on the specific reaction being performed.

- Major products formed from these reactions would vary based on the reaction type and conditions.

Wissenschaftliche Forschungsanwendungen

- While detailed research on this specific compound is limited, benzamides in general have several applications:

Medicine: Some benzamides exhibit biological activity, including potential as antipsychotic drugs (e.g., sulpiride).

Chemistry: Benzamides serve as intermediates in organic synthesis.

Industry: Benzamides find use in various industrial processes.

Wirkmechanismus

- Without specific information on this compound, we can’t provide a precise mechanism of action.

- benzamides often interact with receptors or enzymes in biological systems, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

- Unfortunately, I couldn’t find direct comparisons with similar compounds in my search results.

- Other related compounds might include various benzamides or structurally similar molecules.

Biologische Aktivität

3-Methoxy-2-methyl-d3-N-phenylbenzamide is a compound belonging to the benzamide class, characterized by a benzene ring linked to an amide group. Its molecular formula is with a molecular weight of 244.30 g/mol. This compound has garnered interest in medicinal chemistry due to the biological activities exhibited by related benzamides, particularly in pharmacological contexts.

Chemical Structure and Properties

The structural representation of this compound can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | 3-methoxy-N-phenyl-2-(trideuteriomethyl)benzamide |

| CAS Number | 1020719-60-1 |

| Molecular Formula | C₁₅H₁₂D₃NO₂ |

| Molecular Weight | 244.30 g/mol |

Antipsychotic Activity

Some benzamides have been recognized for their potential antipsychotic properties. For instance, compounds like sulpiride have shown efficacy in treating schizophrenia and other mental disorders by acting as dopamine receptor antagonists. The mechanism often involves modulation of neurotransmitter systems, particularly dopamine and serotonin pathways.

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may interact with specific receptors or enzymes within biological systems. This interaction could influence various cellular processes, potentially leading to therapeutic effects similar to those observed with other benzamides.

Research Findings and Case Studies

Research on related compounds provides valuable context for understanding the potential biological activity of this compound:

- Inhibition Studies : A study involving similar benzamide derivatives demonstrated significant inhibition of certain enzyme activities, suggesting potential applications in disease modulation .

- Cytotoxicity Assays : Investigations into the cytotoxic effects of related compounds have shown that certain benzamides can induce apoptosis in cancer cell lines, indicating a possible avenue for cancer therapeutics .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other benzamides is useful:

Eigenschaften

IUPAC Name |

3-methoxy-N-phenyl-2-(trideuteriomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-13(9-6-10-14(11)18-2)15(17)16-12-7-4-3-5-8-12/h3-10H,1-2H3,(H,16,17)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYLVZGGEKBZAB-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC=C1OC)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662080 | |

| Record name | 3-Methoxy-2-(~2~H_3_)methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-60-1 | |

| Record name | 3-Methoxy-2-(methyl-d3)-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-(~2~H_3_)methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.